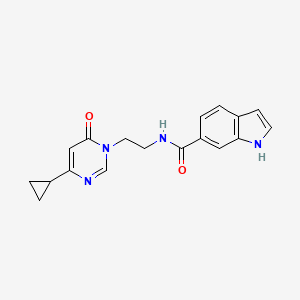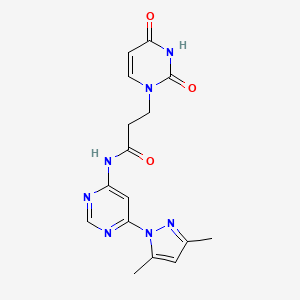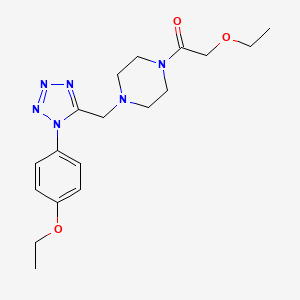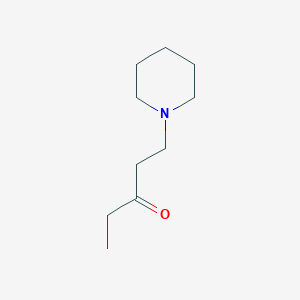
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1H-indole-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1H-indole-6-carboxamide is not directly detailed in the provided papers. However, similar compounds have been synthesized and characterized using techniques such as NMR, FT-IR, and MS, as well as single crystal X-ray structural analysis. For instance, a related compound with a pyrimidine ring system was synthesized and characterized in paper , where the authors used 13C NMR, 1H NMR, FT-IR, and MS for characterization. The structure was confirmed by X-ray diffraction, and the optimized structure was computed via DFT. This suggests that a similar approach could be used for the synthesis and characterization of the compound .
Molecular Structure Analysis
The molecular structure of the compound of interest can be analyzed using DFT, as demonstrated in paper . The optimized structure computed via DFT can be compared with the structure determined using X-ray diffraction to ensure consistency. The packing of molecules in the solid state, which is often dominated by hydrogen bonds, can also provide insights into the molecular structure and its stability.
Chemical Reactions Analysis
While the specific chemical reactions involving this compound are not described, the papers provide examples of biological activities that similar compounds exhibit. For example, the compound in paper showed anti-proliferative activity on A375 cells, and molecular docking was used to analyze the binding mode with PI3Kγ. This indicates that the compound may also engage in biological interactions that could be studied using similar methods.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds can be inferred from their structural characteristics and the functional groups present. For example, the presence of the indole and pyrimidine rings, as seen in papers and , suggests that the compound may exhibit certain electronic and photophysical properties. The antibacterial and antioxidant activities of similar compounds, as reported in paper , also provide a basis for predicting the potential biological properties of the compound .
Case Studies
Although no specific case studies are provided for the compound of interest, the papers do present related studies. Paper includes a case study on the anti-proliferative activity of a similar compound, and paper evaluates the antibacterial and antioxidant activities of a series of pyrimidine-5-carboxamides. These studies can serve as a reference for potential applications and biological effects that may be associated with this compound.
Wissenschaftliche Forschungsanwendungen
Anticancer and Antimicrobial Activity
- Anticancer Potential : Research has indicated that derivatives of N-cyclopropyl-1-methyl-1H-indole-2-carboxamide, with a substituted 2-amino pyrimidine moiety, demonstrate significant in vitro anticancer activity. These compounds were tested against various cancer cells like HeLa, HepG2, and MCF-7, showing over 70% growth inhibition in some cases. The nature of the substituent group on the pyrimidine ring notably influences their anti-proliferative activity (Gokhale et al., 2017).
- Antimicrobial Properties : Certain molecules in this class, especially those with fluoro/chloro groups, have been found to possess potent antimicrobial activity. These compounds also displayed minimal toxicity to benign cells, suggesting their potential as antimicrobial agents (Gokhale et al., 2017).
Molluscicidal and Antibiotic Properties
- Molluscicidal Properties : Derivatives of this compound, particularly those involving thiazolo[5,4-d]pyrimidines, have shown molluscicidal properties. These compounds could be effective against organisms like B. alexandrina snails, which are intermediate hosts for diseases like schistosomiasis (El-bayouki & Basyouni, 1988).
- Potential as Antibiotics : Indole derivatives, including those similar to the compound , have been studied for their antibiotic properties. They show effectiveness against both Gram-positive and Gram-negative bacteria (Ahmed, 2007).
Antiinflammatory Activity
- Compounds related to N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1H-indole-6-carboxamide have been synthesized and evaluated for their antiinflammatory activity. Some derivatives exhibited significant antiinflammatory effects with lower ulcerogenic liability compared to standard drugs like indomethacin (Verma et al., 1994).
Antituberculosis Potential
- Indole-2-carboxamides, closely related to the compound , have been identified as effective against mycobacteria, indicating their potential as antituberculosis agents. These compounds displayed promising in vitro activity and favorable pharmacokinetic properties in rodents, further supporting their use as antituberculosis agents (Kondreddi et al., 2013).
Eigenschaften
IUPAC Name |
N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-1H-indole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c23-17-10-16(12-1-2-12)21-11-22(17)8-7-20-18(24)14-4-3-13-5-6-19-15(13)9-14/h3-6,9-12,19H,1-2,7-8H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVYAGVCMLJYLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CCNC(=O)C3=CC4=C(C=C3)C=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-isopentyl-6-(((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2548588.png)
![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2548589.png)
![Methyl 2-[1-(5-bromopyridin-2-yl)piperidin-2-yl]acetate](/img/structure/B2548590.png)
![Chroman-2-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2548591.png)
![methyl 3-({[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B2548592.png)
![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-chloro-2-nitrobenzamide](/img/structure/B2548593.png)
![tert-Butyl {4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methylcarbamate](/img/no-structure.png)




